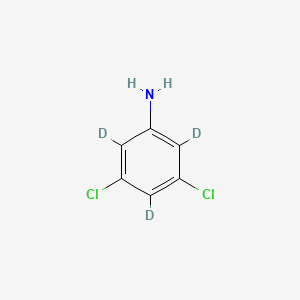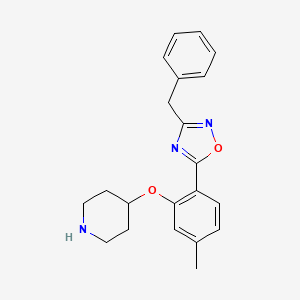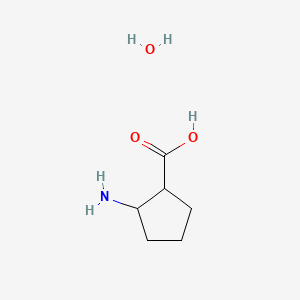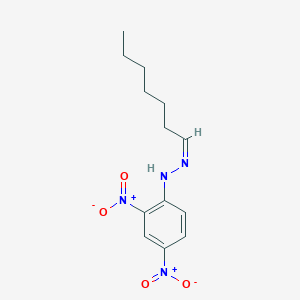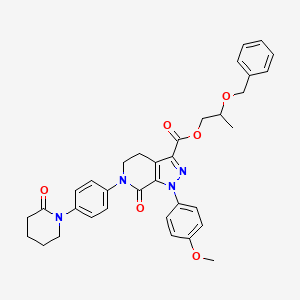
O-Benzyl Apixaban PG Ester-I
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-Benzyl Apixaban PG Ester-I is a chemical compound used as an intermediate in the synthesis of Apixaban PG Ester-I. Apixaban is a well-known anticoagulant that inhibits blood coagulation factor Xa, making it useful in the treatment and prevention of thromboembolic disorders.
Preparation Methods
The synthesis of O-Benzyl Apixaban PG Ester-I involves multiple steps. Starting from inexpensive 4-chloronitrobenzene and piperidine, an eight-step procedure is developed. Sodium chlorite is used twice to oxidize the piperidine cycle to the corresponding lactam under a CO2 atmosphere, resulting in the construction of two lactams . This process is efficient and practical, occurring under mild conditions, and most intermediates can be obtained through simple slurry or recrystallization without the need for column chromatography purification .
Chemical Reactions Analysis
O-Benzyl Apixaban PG Ester-I undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sodium chlorite for oxidation and piperidine for substitution . The major products formed from these reactions are lactams, which are crucial intermediates in the synthesis of Apixaban .
Scientific Research Applications
O-Benzyl Apixaban PG Ester-I has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is primarily used as an intermediate in the synthesis of Apixaban PG Ester-I, which exhibits inhibitory activity on acetylcholinesterase. This makes it valuable in the development of anticoagulant drugs and other therapeutic agents.
Mechanism of Action
The mechanism of action of O-Benzyl Apixaban PG Ester-I is closely related to its role as an intermediate in the synthesis of Apixaban. Apixaban selectively inhibits factor Xa in its free and bound forms, independent of antithrombin III . This inhibition prevents the formation of a thrombus, making it effective in the treatment and prevention of thromboembolic disorders .
Comparison with Similar Compounds
O-Benzyl Apixaban PG Ester-I is unique due to its specific role in the synthesis of Apixaban PG Ester-I. Similar compounds include other intermediates used in the synthesis of anticoagulants, such as rivaroxaban and edoxaban . this compound stands out due to its specific inhibitory activity on acetylcholinesterase and its efficiency in the synthesis process.
Properties
Molecular Formula |
C35H36N4O6 |
|---|---|
Molecular Weight |
608.7 g/mol |
IUPAC Name |
2-phenylmethoxypropyl 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5-dihydropyrazolo[3,4-c]pyridine-3-carboxylate |
InChI |
InChI=1S/C35H36N4O6/c1-24(44-23-25-8-4-3-5-9-25)22-45-35(42)32-30-19-21-38(27-13-11-26(12-14-27)37-20-7-6-10-31(37)40)34(41)33(30)39(36-32)28-15-17-29(43-2)18-16-28/h3-5,8-9,11-18,24H,6-7,10,19-23H2,1-2H3 |
InChI Key |
YBCLGWMXSQEDJS-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC(=O)C1=NN(C2=C1CCN(C2=O)C3=CC=C(C=C3)N4CCCCC4=O)C5=CC=C(C=C5)OC)OCC6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


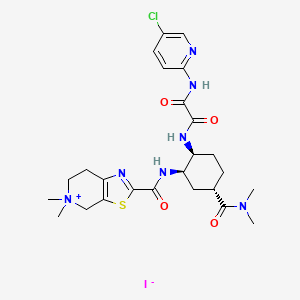
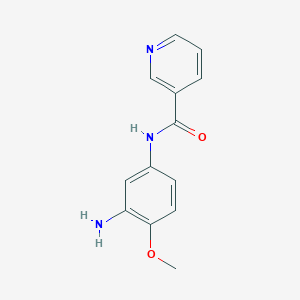
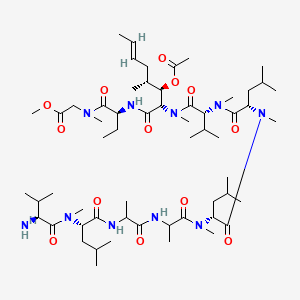
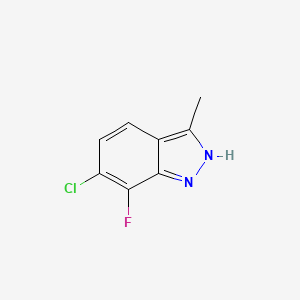
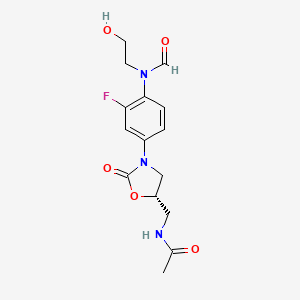
![tert-butyl N-[1-[[(2S,4S,5S)-4-hydroxy-1,6-diphenyl-5-(1,3-thiazol-5-ylmethoxycarbonylamino)hexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B13845341.png)
